molecular formula C23H23FN4O2S B6558095 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}ethan-1-one CAS No. 1040654-26-9

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}ethan-1-one

Cat. No. B6558095
CAS RN: 1040654-26-9
M. Wt: 438.5 g/mol
InChI Key: USNBDHNPNSVPIV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperazine ring, a thiazole ring, and aromatic rings . Piperazine rings are often found in pharmaceuticals and are known for their versatile biological activities . Thiazole is a heterocyclic compound that also exhibits various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FTIR, NMR, and X-ray crystallography . These techniques can provide information about the functional groups, connectivity of atoms, and the 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperazine ring, for instance, is known to undergo reactions with acids and bases, and can participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. The compound’s molecular weight is approximately 395.46 .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some piperazine derivatives are known to act as antagonists at certain receptors .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential uses in pharmaceuticals, and optimization of its synthesis process .

properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-16(29)17-2-8-21(9-3-17)27-10-12-28(13-11-27)22(30)14-20-15-31-23(26-20)25-19-6-4-18(24)5-7-19/h2-9,15H,10-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNBDHNPNSVPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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